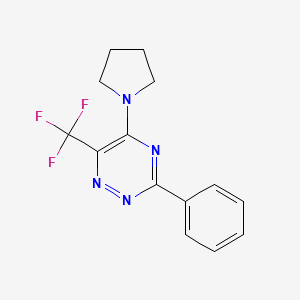
3-Phenyl-5-(1-pyrrolidinyl)-6-(trifluoromethyl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-(1-pyrrolidinyl)-6-(trifluoromethyl)-1,2,4-triazine is a chemical compound that has gained significant attention in scientific research due to its various applications. It is a heterocyclic compound that belongs to the triazine family and has a unique chemical structure that makes it a useful tool in the field of chemical and biological research.
Applications De Recherche Scientifique
Drug Delivery Systems Research has highlighted the potential of 1,2,4-triazine derivatives in drug delivery systems. Mattsson et al. (2010) discussed the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, indicating a novel approach to enhance the cytotoxicity of these compounds against cancer cells (Mattsson et al., 2010). This study underscores the application of 1,2,4-triazine derivatives in creating more effective and targeted cancer therapies.
Advanced Polymer Materials The synthesis and properties of phenyl-1,3,5-triazine functional aromatic polyamides have been explored by Yu et al. (2012), showcasing their thermal stability and organosolubility. These materials exhibit high glass transition temperatures and excellent thermal stabilities, positioning them as potential candidates for high-performance polymers (Yu et al., 2012).
Electron Transporting Materials In the field of electronic materials, Yin et al. (2016) synthesized new pyrimidine-containing star-shaped compounds for use as electron transporting materials in organic light-emitting devices (OLEDs). These compounds demonstrated favorable electronic affinities and high triplet energy levels, contributing to the development of efficient blue phosphorescent OLEDs (Yin et al., 2016).
Organic Synthesis and Luminescent Properties Kozhevnikov et al. (2009) reported on the synthesis of cyclometallated platinum complexes with substituted thienylpyridines, derived from 3-thienyl-1,2,4-triazines. These complexes exhibit luminescent properties, which could be harnessed in the development of new photoluminescent materials (Kozhevnikov et al., 2009).
Fluorescent Organic Compounds Darehkordi et al. (2018) synthesized pyrido[1,2-b][1,2,4]triazines showing red light emission in the 650 nm range. This work opens up new avenues for the creation of red fluorescent organic compounds for various applications, including bioimaging and sensors (Darehkordi et al., 2018).
Propriétés
IUPAC Name |
3-phenyl-5-pyrrolidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4/c15-14(16,17)11-13(21-8-4-5-9-21)18-12(20-19-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBCMGXOFPKBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326687 |
Source


|
| Record name | 3-phenyl-5-pyrrolidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
672950-82-2 |
Source


|
| Record name | 3-phenyl-5-pyrrolidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea](/img/no-structure.png)
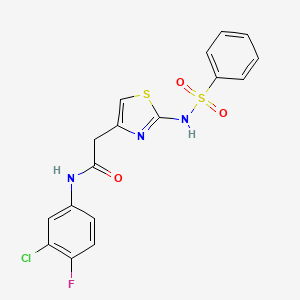
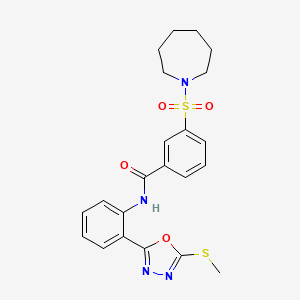
![2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide](/img/structure/B2875281.png)

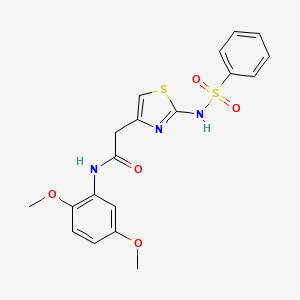
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2875285.png)
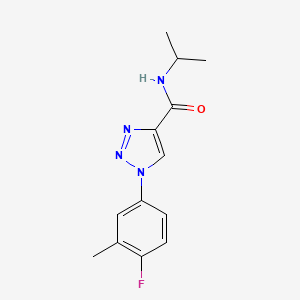
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2875288.png)
![3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875289.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2875291.png)
![2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2875292.png)

![3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazol-3-yl]propanoic acid](/img/structure/B2875294.png)